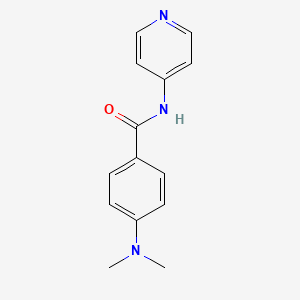
4-(dimethylamino)-N-4-pyridinylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(dimethylamino)-N-4-pyridinylbenzamide, also known as DMAPB, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases. It belongs to the class of benzamide derivatives and has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. In
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-N-4-pyridinylbenzamide is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and anti-inflammatory genes. 4-(dimethylamino)-N-4-pyridinylbenzamide has been shown to activate Nrf2 by binding to the Kelch-like ECH-associated protein 1 (Keap1), which leads to the stabilization and translocation of Nrf2 to the nucleus.
Biochemical and Physiological Effects:
4-(dimethylamino)-N-4-pyridinylbenzamide has been shown to have various biochemical and physiological effects. In cancer research, 4-(dimethylamino)-N-4-pyridinylbenzamide has been shown to induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis in cancer cells. In neurodegenerative disease research, 4-(dimethylamino)-N-4-pyridinylbenzamide has been shown to protect neurons from oxidative stress and inflammation. In inflammation research, 4-(dimethylamino)-N-4-pyridinylbenzamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(dimethylamino)-N-4-pyridinylbenzamide in lab experiments is its ability to activate the Nrf2 pathway, which can lead to the upregulation of antioxidant and anti-inflammatory genes. However, one limitation of using 4-(dimethylamino)-N-4-pyridinylbenzamide is its potential toxicity at high concentrations.
Future Directions
There are several future directions for 4-(dimethylamino)-N-4-pyridinylbenzamide research. One direction is to explore its potential therapeutic applications in other diseases such as cardiovascular disease and diabetes. Another direction is to investigate its potential as a chemopreventive agent. Additionally, further research is needed to fully understand the mechanism of action of 4-(dimethylamino)-N-4-pyridinylbenzamide and to optimize its therapeutic potential.
Synthesis Methods
4-(dimethylamino)-N-4-pyridinylbenzamide can be synthesized using a multistep process that involves the reaction of pyridine-4-carboxylic acid with thionyl chloride to form 4-chloropyridine. The 4-chloropyridine is then reacted with 4-dimethylaminobenzoyl chloride in the presence of a base to form 4-(dimethylamino)-N-4-pyridinylbenzamide. The final product can be purified using column chromatography.
Scientific Research Applications
4-(dimethylamino)-N-4-pyridinylbenzamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, neurodegenerative diseases, and inflammation. In cancer research, 4-(dimethylamino)-N-4-pyridinylbenzamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative disease research, 4-(dimethylamino)-N-4-pyridinylbenzamide has been shown to protect neurons from oxidative stress and inflammation. In inflammation research, 4-(dimethylamino)-N-4-pyridinylbenzamide has been shown to inhibit the production of pro-inflammatory cytokines.
properties
IUPAC Name |
4-(dimethylamino)-N-pyridin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-17(2)13-5-3-11(4-6-13)14(18)16-12-7-9-15-10-8-12/h3-10H,1-2H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFIFEAZYKVGAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylamino)-N-(pyridin-4-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

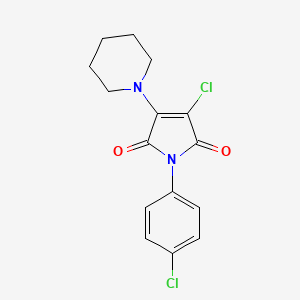

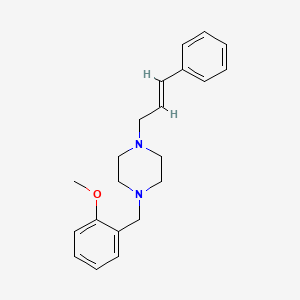
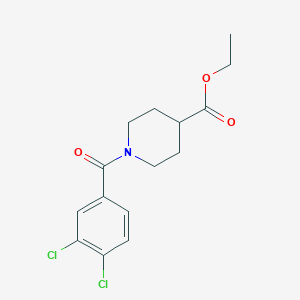
![1'-[(cyclopropylamino)carbonothioyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5765942.png)
![2-[(2-chloro-6-fluorobenzyl)oxy]-3-methylquinoxaline](/img/structure/B5765949.png)
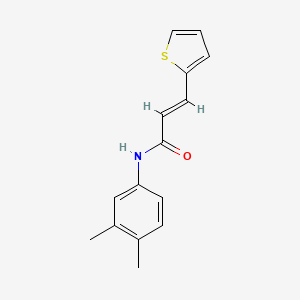
![N-[3-(1H-imidazol-1-yl)propyl]-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B5765957.png)
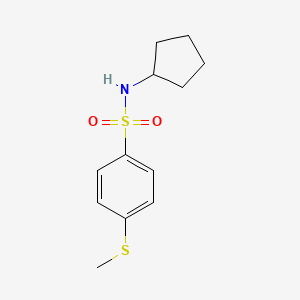
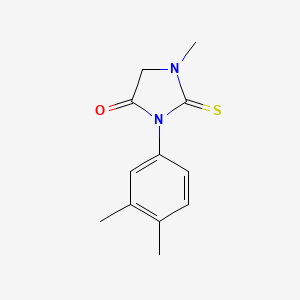
![2-methoxybenzaldehyde [4-(4-chlorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5765981.png)
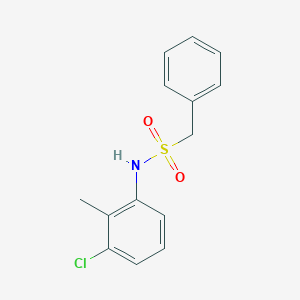
![2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5765997.png)
